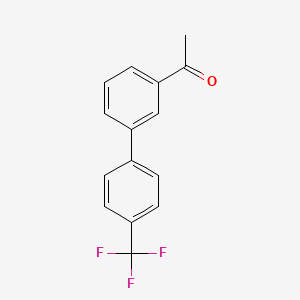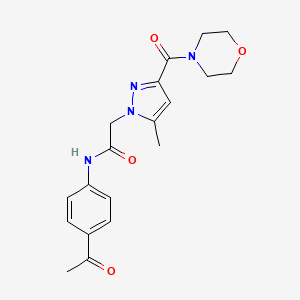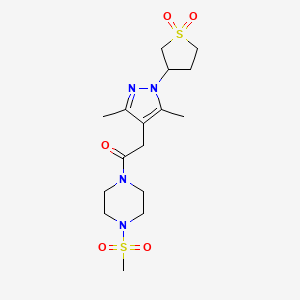
3-乙酰基-4'-(三氟甲基)联苯
描述
“3-Acetyl-4’-(trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C15H11F3O . Its IUPAC name is 1-[4’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]ethanone . The molecular weight of this compound is 264.24 .
Molecular Structure Analysis
The molecular structure of “3-Acetyl-4’-(trifluoromethyl)biphenyl” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethyl group at the 4’ position and an acetyl group at the 3 position .科学研究应用
Organic Synthesis Intermediates
3-Acetyl-4’-(trifluoromethyl)biphenyl: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of biphenyl derivatives, which are crucial in the development of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Research
This compound serves as a precursor in the synthesis of various drugs. Its biphenyl structure is a common motif in drugs that exhibit anti-inflammatory, anti-proliferative, and antihypertensive properties. Researchers are exploring its use in the development of new medications that can target specific biological pathways .
Liquid Crystal Technology
Biphenyl derivatives, including 3-Acetyl-4’-(trifluoromethyl)biphenyl , are significant for the production of liquid crystals. These materials are essential for the display technology used in TVs, monitors, and smartphones. The trifluoromethyl group in particular may enhance the thermal stability and electro-optical properties of the liquid crystals .
Light-Emitting Diodes (LEDs)
In the field of optoelectronics, this compound is used to create fluorescent layers in organic LEDs (OLEDs). The biphenyl core can be functionalized to emit light at different wavelengths, which is fundamental for the development of high-efficiency, low-energy lighting and display systems .
Agricultural Products
The biphenyl structure of 3-Acetyl-4’-(trifluoromethyl)biphenyl is also found in certain agricultural chemicals. It can be used to synthesize compounds that act as growth regulators, herbicides, or insecticides, contributing to the protection and yield improvement of crops .
Material Science
This compound can be used to create new materials with unique properties. For example, it can be incorporated into polymers to improve their strength, flexibility, or resistance to chemicals and temperature. This has implications for the development of advanced materials for use in aerospace, automotive, and consumer goods industries .
Analytical Chemistry
In analytical chemistry, 3-Acetyl-4’-(trifluoromethyl)biphenyl can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the accurate identification and quantification of substances in complex mixtures .
Environmental Science
The study of biphenyl derivatives, including 3-Acetyl-4’-(trifluoromethyl)biphenyl , is important in understanding the environmental fate of organic pollutants. These studies can lead to the development of better strategies for pollution control and remediation .
安全和危害
“3-Acetyl-4’-(trifluoromethyl)biphenyl” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause severe skin burns and eye damage . It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .
属性
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSKZPNVPUDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4'-(trifluoromethyl)biphenyl | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)
![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)

![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)